molecular formula C16H13N3O B1659853 Urea, N-phenyl-N'-2-quinolinyl- CAS No. 68435-53-0

Urea, N-phenyl-N'-2-quinolinyl-

Cat. No.: B1659853
CAS No.: 68435-53-0
M. Wt: 263.29 g/mol
InChI Key: AQKFDYCJMPYKGG-UHFFFAOYSA-N
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Description

Urea, N-phenyl-N'-2-quinolinyl- is a synthetic urea derivative featuring a phenyl group and a 2-quinolinyl moiety. Quinoline, a heterocyclic aromatic system, imparts unique electronic and steric properties, making this compound a promising candidate in medicinal chemistry. It has been explored for applications ranging from kinase inhibition to microtubule targeting, leveraging the quinolinyl group's ability to participate in π-π stacking and hydrogen bonding interactions within biological targets .

Properties

CAS No.

68435-53-0

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

1-phenyl-3-quinolin-2-ylurea

InChI

InChI=1S/C16H13N3O/c20-16(17-13-7-2-1-3-8-13)19-15-11-10-12-6-4-5-9-14(12)18-15/h1-11H,(H2,17,18,19,20)

InChI Key

AQKFDYCJMPYKGG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3C=C2

solubility

0.2 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Antiproliferative Agents Targeting Microtubules

N-Phenyl-N'-(2-chloroethyl)urea derivatives (e.g., compounds 2a, 3a, 3b) mimic the trimethoxyphenyl moiety of combretastatin A-4 (CA-4). These derivatives inhibit β-tubulin polymerization by covalently binding to the colchicine site, arresting the cell cycle at G2/M phase with IC50 values in the micromolar range across multiple tumor cell lines .

Table 1: Antiproliferative Urea Derivatives
Compound Key Substituents Target IC50/Cell Lines Reference
N-Phenyl-N'-2-quinolinyl-urea Quinolinyl mTOR/Kinases 0.5 µM (MiaPaCa-2)
N-Phenyl-N'-(2-chloroethyl)urea Chloroethyl β-tubulin ~1 µM (Multiple lines)
Styryl-N-phenyl-N'-(2-chloroethyl)urea Styryl + Chloroethyl β-tubulin Sub-µM (CoMFA optimized)

Kinase Inhibitors

N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivatives () selectively inhibit VEGFR-2 and PDGFRα tyrosine kinases, critical in angiogenesis. The 4-quinolyloxy group enhances solubility and target specificity compared to simpler aryl substituents. Similarly, N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives () inhibit KIT/PDGFRβ with sub-micromolar potency, showing preferential cytotoxicity toward cancer cells. The quinolinyl group in Urea, N-phenyl-N'-2-quinolinyl- may confer distinct selectivity profiles, as quinoline-based mTOR inhibitors (e.g., compound R32) exhibit IC50 values of 613 nM .

Table 2: Kinase-Targeting Urea Derivatives
Compound Target Selectivity/Potency Reference
N-Phenyl-N'-2-quinolinyl-urea mTOR/Kinases IC50 = 0.5 µM
N-Phenyl-N’-{4-(4-quinolyloxy)phenyl}urea VEGFR-2/PDGFRα Orally active, selective
N-Phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea KIT/PDGFRβ Dual inhibitor, >sunitinib

Cytokinin-like Activity and Rooting Enhancement

Phenylurea-based cytokinins, such as N-phenyl-N'-(4-pyridyl)urea, exhibit high activity in plant cell division and betacyanin synthesis . The quinolinyl group’s bulkiness may reduce bioavailability in plants compared to smaller heterocycles like pyridyl or thiazolyl.

Conformational and Binding Studies

N-Phenyl-N'-cyclopentyl urea adopts both trans-trans and cis-trans conformations, with the latter stabilized by intramolecular hydrogen bonds .

Key Structure-Activity Relationships (SAR)

  • Quinolinyl vs. Pyridyl/Chloroethyl: The quinolinyl group enhances aromatic stacking in kinase pockets but may reduce solubility compared to pyridyl or chloroethyl groups .
  • Substituent Position: 2-Quinolinyl orientation optimizes planar interactions, whereas 4-quinolyloxy () improves solubility and kinase selectivity.
  • Irreversible Binding: Chloroethyl derivatives () covalently modify β-tubulin, whereas quinolinyl derivatives likely act reversibly.

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